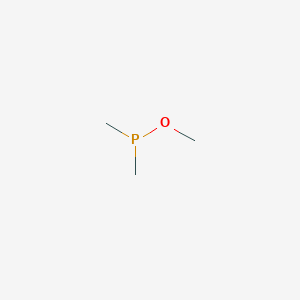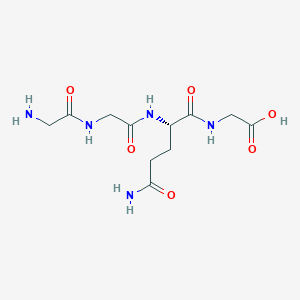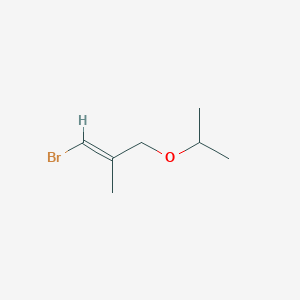
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene typically involves the bromination of 2-methyl-3-propan-2-yloxyprop-1-ene. This can be achieved through the addition of bromine to the double bond in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes with varying degrees of substitution.
Addition Reactions: Formation of dihalides or haloalkanes.
Scientific Research Applications
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene backbone are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-methylpropane: Lacks the propan-2-yloxy group and has different reactivity.
2-bromo-2-methylpropane: Has a different substitution pattern and reactivity.
1-bromo-3-methyl-2-butene: Similar structure but different positioning of the bromine atom and double bond.
Uniqueness
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the propene backbone
Properties
CAS No. |
23240-38-2 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)9-5-7(3)4-8/h4,6H,5H2,1-3H3/b7-4+ |
InChI Key |
JFQBDIJIHIRNHE-QPJJXVBHSA-N |
Isomeric SMILES |
CC(C)OC/C(=C/Br)/C |
Canonical SMILES |
CC(C)OCC(=CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



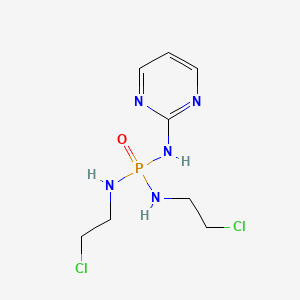

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
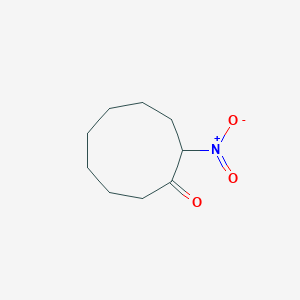
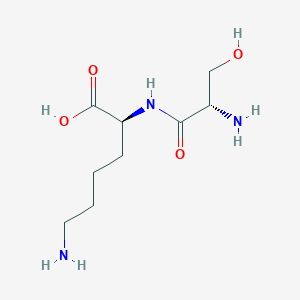
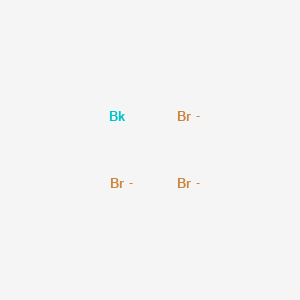
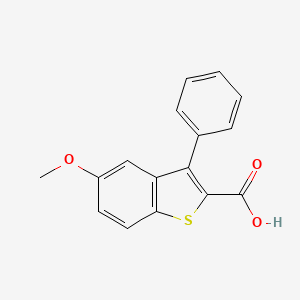

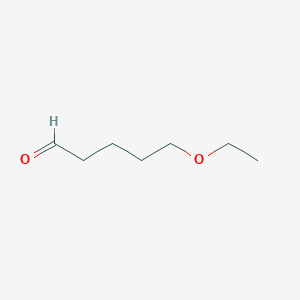
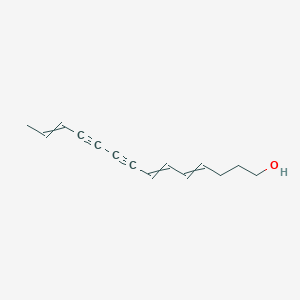
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
